3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide
Description
3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a bromophenyl group, and a sulfamoyl group, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31BrN2O3S/c1-19-2-3-23(29(34)32-26-10-6-25(31)7-11-26)15-28(19)37(35,36)33-27-8-4-24(5-9-27)30-16-20-12-21(17-30)14-22(13-20)18-30/h2-11,15,20-22,33H,12-14,16-18H2,1H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEWKPHAFOTUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(1-adamantyl)phenylamine, which is then reacted with sulfonyl chloride to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with 4-bromophenyl-4-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(1-adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The adamantyl group enhances its ability to penetrate biological membranes, while the sulfamoyl group interacts with enzymes or receptors, modulating their activity. The bromophenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer.
Benzylamine: Commonly used in organic synthesis.
Uniqueness
3-[[4-(1-Adamantyl)phenyl]sulfamoyl]-N-(4-bromophenyl)-4-methylbenzamide is unique due to its combination of an adamantyl group, a bromophenyl group, and a sulfamoyl group, which confer distinct chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
